molecular formula C10H13NO2S2 B12560387 6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione CAS No. 143654-25-5

6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione

Cat. No.: B12560387
CAS No.: 143654-25-5
M. Wt: 243.4 g/mol
InChI Key: JCCGMSNEVNDNNI-UHFFFAOYSA-N
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Description

6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione is a complex organic compound featuring a thiazole ring fused with a thieno ring. This compound is notable for its unique structure, which includes a pent-4-en-1-yl side chain. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a halogenated ketone, followed by cyclization to form the thiazole ring . The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione is unique due to its fused thieno-thiazole structure and the presence of a pent-4-en-1-yl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications .

Properties

CAS No.

143654-25-5

Molecular Formula

C10H13NO2S2

Molecular Weight

243.4 g/mol

IUPAC Name

6-pent-4-enyl-4,6-dihydrothieno[3,4-d][1,3]thiazole 5,5-dioxide

InChI

InChI=1S/C10H13NO2S2/c1-2-3-4-5-9-10-8(11-7-14-10)6-15(9,12)13/h2,7,9H,1,3-6H2

InChI Key

JCCGMSNEVNDNNI-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1C2=C(CS1(=O)=O)N=CS2

Origin of Product

United States

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